6-Benzylaminopurine (CAS: 1214-39-7), commonly known as 6-BAP, is a first-generation synthetic adenine-based cytokinin fundamentally utilized in plant tissue culture to induce cell division and shoot proliferation. As a highly stable and cost-effective plant growth regulator, it serves as the standard active pharmaceutical ingredient (API) in Murashige and Skoog (MS) and other basal media formulations. Unlike naturally occurring cytokinins, 6-BAP offers extended shelf life, robust chemical stability, and predictable dose-response curves, making it a critical procurement target for agricultural biotechnology, commercial micropropagation, and horticultural scale-up workflows where consistent organogenesis is required [1].
Substituting 6-BAP with other cytokinins during procurement introduces severe process and quality risks. Replacing 6-BAP with naturally occurring zeatin dramatically increases material costs and introduces process bottlenecks, as zeatin is heat-labile and degrades during standard autoclaving, necessitating labor-intensive filter sterilization [1]. Conversely, substituting 6-BAP with the highly potent synthetic phenylurea thidiazuron (TDZ) frequently induces hyperhydricity (vitrification), stunted shoot elongation, and tissue toxicity, leading to unviable plantlets during the acclimatization phase [2]. Furthermore, utilizing kinetin as a cheaper alternative often results in sub-optimal proliferation rates, halving the yield of viable shoots per explant compared to 6-BAP [3]. Thus, 6-BAP remains non-interchangeable for balanced, scalable shoot multiplication.
A critical procurement advantage of 6-BAP is its thermal stability during standard media sterilization protocols. While naturally occurring cytokinins like zeatin are heat-labile and degrade significantly at high temperatures, 6-BAP can be co-autoclaved directly with the basal medium at 121°C and 15 psi without losing biological activity [1]. This eliminates the need for secondary filter-sterilization and aseptic addition steps required for zeatin.
| Evidence Dimension | Thermal stability and sterilization workflow |
| Target Compound Data | 6-BAP remains structurally stable and retains full biological activity when co-autoclaved (121°C, 15-20 min). |
| Comparator Or Baseline | Zeatin (Heat-labile; degrades during autoclaving, requiring separate filter-sterilization). |
| Quantified Difference | 6-BAP eliminates the secondary filter-sterilization step, reducing media preparation time and contamination risk. |
| Conditions | Standard Murashige and Skoog (MS) media preparation at 121°C for 15-20 minutes. |
Procuring 6-BAP allows industrial laboratories to co-autoclave growth regulators directly within the media, drastically reducing labor costs and contamination risks associated with filter-sterilizing heat-labile alternatives like zeatin.
When evaluating shoot multiplication efficacy, 6-BAP consistently outperforms kinetin across multiple commercial crop species. In comparative in vitro assays, optimal concentrations of 6-BAP (e.g., 2.0 - 4.0 mg/L) yielded between 13.0 and 15.8 shoots per explant. Under identical conditions, kinetin supplementation plateaued at a maximum of 4.3 to 6.3 shoots per explant [1].
| Evidence Dimension | Number of adventitious shoots proliferated per explant |
| Target Compound Data | 6-BAP yields up to 13.0 - 15.8 shoots per explant at optimal concentrations. |
| Comparator Or Baseline | Kinetin yields a maximum of 4.3 - 6.3 shoots per explant under identical conditions. |
| Quantified Difference | 6-BAP provides a >200% increase in shoot multiplication rate compared to kinetin. |
| Conditions | In vitro shoot multiplication assays on MS medium supplemented with respective cytokinins. |
For commercial tissue culture facilities, selecting 6-BAP over kinetin more than doubles the plantlet yield per culture cycle, directly driving production efficiency and profitability.
While synthetic phenylureas like Thidiazuron (TDZ) are highly potent, they frequently induce severe physiological disorders in tissue culture. Studies demonstrate that while TDZ can induce multiple shoots, it causes hyperhydricity (vitrification), stunted growth (shoots <0.5 cm), and abnormal leaf formation at effective doses. In contrast, 6-BAP supports viable shoot elongation (averaging 1.80 cm) while preventing toxic hyperhydricity, ensuring the regenerated plantlets are morphologically sound [1].
| Evidence Dimension | Incidence of hyperhydricity (vitrification) and shoot elongation |
| Target Compound Data | 6-BAP induces high-frequency shoot formation with normal leaf morphology and elongated shoots (e.g., 1.80 cm average length). |
| Comparator Or Baseline | Thidiazuron (TDZ) causes severe hyperhydricity, stunted growth (<0.5 cm), and abnormal leaf formation. |
| Quantified Difference | 6-BAP supports viable shoot elongation (>3x longer than TDZ) while preventing the toxic hyperhydricity syndrome. |
| Conditions | Axillary shoot multiplication and direct organogenesis protocols. |
Buyers must prioritize 6-BAP over TDZ to ensure the regenerated shoots are morphologically viable and capable of successful ex vitro acclimatization, avoiding batch losses due to hyperhydricity.
6-BAP is the procurement standard for large-scale tissue culture facilities requiring a highly active cytokinin to maximize shoot multiplication rates. Its ability to double shoot yields compared to kinetin makes it the most economically viable choice for mass propagation [1].
Because 6-BAP withstands standard autoclave cycles (121°C), it is the ideal choice for automated media dispensing systems where the post-sterilization addition of heat-labile hormones (like zeatin) is logistically prohibitive and increases contamination risks[2].
6-BAP is heavily utilized in the clonal propagation of high-value crops (e.g., bananas, berries, ornamental flowers) where maximizing the number of healthy, non-hyperhydric shoots per explant is critical for commercial viability, avoiding the toxicity issues associated with TDZ[3].
Irritant;Health Hazard;Environmental Hazard